molecular formula C20H21ClN4O2S B4555507 N-[3-(benzylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide

N-[3-(benzylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B4555507
M. Wt: 416.9 g/mol
InChI Key: IPNJCWZAYMQTIS-UHFFFAOYSA-N
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Description

N-[3-(benzylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H21ClN4O2S and its molecular weight is 416.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-{3-[(benzylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-4-chloro-1-methyl-1H-pyrazole-5-carboxamide is 416.1073748 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Pyrazole Derivatives

Pyrazole derivatives, including those similar to the specified compound, are synthesized through various chemical reactions that offer insights into their structural and functional properties. For instance, research on pyrazole-3-carboxamide and carboxylate derivatives has explored their formation via reactions with binucleophiles, leading to compounds with potential applications in medicinal chemistry and materials science (Yıldırım, Kandemirli, & Akçamur, 2005). These studies often involve detailed spectroscopic analysis to determine the compounds' structures, providing a foundation for further exploration of their applications.

Functionalization Reactions and Potential Applications

The functionalization of pyrazole derivatives is a key area of research, highlighting the versatility of these compounds in synthetic chemistry. Experimental and theoretical studies have shed light on the functionalization reactions of pyrazole carboxylic acids and acid chlorides, revealing pathways to new derivatives with potential pharmacological and materials applications (Yıldırım, Kandemirli, & Demir, 2005). These findings are crucial for developing novel compounds with designed properties for specific applications.

Regiospecific Synthesis and Applications in Drug Discovery

The regiospecific synthesis of pyrazole derivatives highlights the precision achievable in creating compounds with specific structural features, which is critical for their potential applications in drug discovery and development. For example, the synthesis of 4-substituted 1H-pyrazole-5-carboxylates from unsymmetrical enaminodiketones demonstrates the ability to control the regiochemistry of the synthesis process, resulting in compounds with significant potential in medicinal chemistry and as materials for various applications (Rosa et al., 2008).

Properties

IUPAC Name

N-[3-(benzylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-4-chloro-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O2S/c1-4-14-12(2)28-20(24-19(27)17-15(21)11-23-25(17)3)16(14)18(26)22-10-13-8-6-5-7-9-13/h5-9,11H,4,10H2,1-3H3,(H,22,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNJCWZAYMQTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)NCC2=CC=CC=C2)NC(=O)C3=C(C=NN3C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(benzylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide
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N-[3-(benzylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide
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N-[3-(benzylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide
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N-[3-(benzylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 5
N-[3-(benzylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[3-(benzylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.